1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a trifluoromethyl-substituted pyridine ring
Mechanism of Action
Target of Action
Benzofuran compounds, which are a class of compounds ubiquitous in nature, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The key steps include:
Formation of Benzofuran Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.
Coupling Reactions: The benzofuran and piperidine intermediates are then coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperazine derivatives.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)piperidine: Lacks the trifluoromethyl-pyridine moiety.
4-(trifluoromethyl)pyridine: Lacks the benzofuran and piperidine moieties.
1-benzofuran-2-carboxylic acid: Lacks the piperidine and pyridine moieties.
Uniqueness
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzofuran and piperidine rings contribute to its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2/c25-24(26,27)21-6-3-7-22(28-21)30-14-12-29(13-15-30)18-8-10-31(11-9-18)23(32)20-16-17-4-1-2-5-19(17)33-20/h1-7,16,18H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYPSONKIQDXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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